trans-2,5-Difluorocinnamic acid

Description

Background and Significance within Organic Chemistry

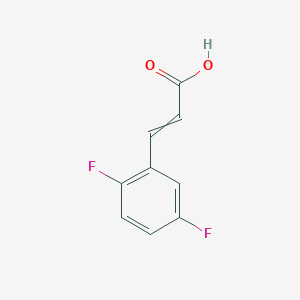

trans-2,5-Difluorocinnamic acid is a fluorinated aromatic carboxylic acid that serves as a valuable building block in organic synthesis. sigmaaldrich.comsigmaaldrich.com Its structure consists of a benzene (B151609) ring substituted with two fluorine atoms at positions 2 and 5, and an acrylic acid group in the trans configuration. sigmaaldrich.comfluoromart.com The presence of the fluorine atoms, which are highly electronegative, significantly influences the electronic properties of the molecule, enhancing its reactivity and potential for various chemical transformations. chemimpex.com

The synthesis of this compound and its analogs can be achieved through methods that ensure the trans-configuration around the double bond, which is crucial for its desired chemical properties. fluoromart.com One such method involves a one-pot reaction between homophthalic anhydrides and specific aromatic aldehydes. fluoromart.com The parent compound, trans-cinnamic acid, is naturally occurring and can be synthesized via the Perkin reaction. acs.org The fluorinated derivative, however, is primarily a product of laboratory synthesis, valued for its role as an intermediate in the creation of more complex molecules. sigmaaldrich.comchemimpex.com Its significance in organic chemistry is rooted in its utility as a precursor in the development of pharmaceuticals and advanced materials. chemimpex.com

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 112898-33-6 | sigmaaldrich.comechemi.com |

| Molecular Formula | C₉H₆F₂O₂ | sigmaaldrich.comechemi.com |

| Molecular Weight | 184.14 g/mol | sigmaaldrich.comechemi.com |

| Melting Point | 138-140 °C | sigmaaldrich.comechemi.comchemicalbook.com |

| Configuration | Trans | fluoromart.com |

Overview of Fluorinated Cinnamic Acid Research Trajectories

The study of cinnamic acid and its derivatives is a significant trajectory in medicinal and materials science research, largely due to the diverse biological activities these compounds exhibit. nih.gov Research has demonstrated that the introduction of substituents onto the cinnamic acid scaffold can dramatically enhance or modify its efficacy. nih.gov The incorporation of fluorine atoms, in particular, has become a key strategy in modern drug design. Fluorine's unique properties can improve metabolic stability, binding affinity, and bioavailability of drug candidates. chemimpex.com

Research into fluorinated cinnamic acids follows several key trajectories:

Therapeutic Agent Development: A primary focus is the synthesis of derivatives as potential treatments for a range of diseases. Studies have shown that modifying the position of fluorine on the cinnamic acid ring can result in compounds with enhanced antiplasmodial (antimalarial) and neuroprotective activities. nih.govnih.gov The search for novel agents is driven by the need to overcome drug resistance in cancer and microbial diseases. nih.gov

Structure-Activity Relationship (SAR) Studies: A significant portion of research is dedicated to understanding how the position and number of fluorine substituents affect biological activity. For example, studies on cholinesterase inhibitors revealed that the position of fluorine or chlorine substitution has a profound impact on the bioactivity and selectivity of the compounds. nih.gov Generally, compounds with para-substituted fluorine exhibit potent activity against acetylcholinesterase (AChE), while ortho-substituted analogs are more effective against butyrylcholinesterase (BChE). nih.gov

Materials Science: Fluorinated cinnamic acids are explored as components in the development of advanced materials, such as polymers and coatings. The inclusion of fluorine can improve thermal stability and other mechanical properties of these materials. chemimpex.com

Scope and Objectives of Scholarly Inquiry

The principal objective of scholarly inquiry into this compound and related fluorinated compounds is the rational design and synthesis of novel molecules with tailored properties for specific applications. The research is propelled by the continuous need for more effective therapeutic agents and high-performance materials. chemimpex.comnih.gov

The scope of this academic pursuit is multifaceted and includes:

Synthesis of Novel Derivatives: Researchers aim to create libraries of new cinnamic acid derivatives by introducing various functional groups in addition to fluorine. For instance, new fluorine- or chlorine-substituted cinnamic acid derivatives containing a tertiary amine side chain were designed and synthesized to be evaluated as cholinesterase inhibitors for potential use in treating Alzheimer's disease. nih.gov

Elucidation of Molecular Structure: A critical aspect of the research involves confirming the precise molecular structure of newly synthesized compounds. Spectroscopic methods, such as gated decoupling 13C-NMR, are employed to verify the trans-configuration, which is essential for the compound's reactivity. fluoromart.com

Investigation of Chemical Properties and Reactions: Scholarly work examines the chemical reactivity of these compounds. This includes studying reactions like [2+2] photodimerization and analyzing how factors such as UV radiation and pressure can influence reaction rates and mechanisms. fluoromart.com

Computational Analysis: Modern research often employs computational methods, such as DFT (Density Functional Theory) quantum chemical computations, to analyze structure-activity relationships and predict the chemical properties of these molecules, offering insights into their mechanisms of action. fluoromart.com The overarching goal is to leverage the unique characteristics of fluorinated cinnamic acids to develop lead compounds for new drugs or building blocks for innovative materials. chemimpex.comnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C9H6F2O2 |

|---|---|

Molecular Weight |

184.14 g/mol |

IUPAC Name |

3-(2,5-difluorophenyl)prop-2-enoic acid |

InChI |

InChI=1S/C9H6F2O2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5H,(H,12,13) |

InChI Key |

XAWHCSKPALFWBI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)C=CC(=O)O)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis of Trans 2,5 Difluorocinnamic Acid

Established Synthetic Pathways for trans-Cinnamic Acid Derivatives

The foundational methods for synthesizing cinnamic acid and its derivatives, such as the Perkin reaction and Knoevenagel condensation, provide a basis for the preparation of fluorinated analogues like trans-2,5-Difluorocinnamic acid.

Perkin Reaction and Modern Adaptations

The Perkin reaction is a well-established method for the synthesis of α,β-unsaturated aromatic acids. It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid, which acts as a base catalyst. wikipedia.org In the context of this compound, this would involve the reaction of 2,5-difluorobenzaldehyde with an appropriate acid anhydride.

Modern adaptations of the Perkin reaction often focus on improving reaction efficiency and sustainability. One significant advancement is the use of microwave irradiation. Microwave-assisted Perkin reactions have been shown to dramatically reduce reaction times from hours to minutes and often result in higher yields compared to conventional heating methods. researchgate.netnih.gov This approach offers a more environmentally benign and efficient route for the synthesis of cinnamic acid derivatives.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is another cornerstone reaction for the formation of carbon-carbon double bonds, and it is widely used for the synthesis of cinnamic acids. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst. wikipedia.org For the synthesis of this compound, 2,5-difluorobenzaldehyde would be reacted with malonic acid. The reaction typically proceeds with subsequent decarboxylation to yield the cinnamic acid derivative. The Knoevenagel condensation is often preferred for its milder reaction conditions and high yields. The Doebner modification of the Knoevenagel condensation, which uses pyridine as a solvent and catalyst, is a common variant for cinnamic acid synthesis. wikipedia.org

Fluorine-Specific Synthetic Strategies

The presence of fluorine atoms on the aromatic ring necessitates the development of specific synthetic strategies to efficiently and stereoselectively produce this compound.

One-Pot Reactions for Stereoselective trans-Configuration

One-pot reactions are highly desirable in organic synthesis as they reduce the number of workup and purification steps, saving time and resources. For the synthesis of this compound and its analogs, a one-pot reaction has been developed that ensures the formation of the trans-configuration. aston.ac.ukfluoromart.com This stereoselectivity is critical to avoid the formation of the cis-isomer, which may have different physical and chemical properties. aston.ac.ukfluoromart.com

Utilization of Homophthalic Anhydrides and Aromatic Aldehydes in Synthesis

A key one-pot synthetic strategy for this compound involves the reaction between homophthalic anhydrides and an aromatic aldehyde, in this case, 2,5-difluorobenzaldehyde. aston.ac.ukfluoromart.com This method is particularly effective in establishing the desired trans-geometry around the double bond. aston.ac.ukfluoromart.com

Role of Specific Reagents and Catalytic Systems

The success of modern synthetic methodologies for this compound often relies on the use of specific reagents and catalytic systems that can control reactivity and stereoselectivity.

BBr₃ (Boron Tribromide): In the one-pot synthesis utilizing homophthalic anhydrides, treatment with boron tribromide (BBr₃) or a similar reagent is a crucial step. aston.ac.ukfluoromart.com BBr₃ can act as a Lewis acid to facilitate key transformations within the reaction sequence, leading to the final product. A direct synthesis of cinnamic acids from aromatic aldehydes and aliphatic carboxylic acids in the presence of boron tribromide has also been reported, offering an alternative to traditional methods. mdpi.com

Ionic Liquids: Ionic liquids have emerged as green and efficient media and catalysts for a variety of organic reactions, including the Knoevenagel condensation. organic-chemistry.orgaston.ac.ukrsc.org Their use can lead to higher yields, shorter reaction times, and easier product isolation and catalyst recycling. Imidazolium-based ionic liquids have been shown to effectively promote the Knoevenagel condensation of aromatic aldehydes with active methylene compounds. aston.ac.ukorganic-chemistry.orgaston.ac.ukrsc.org The catalytic activity can be influenced by the nature of both the cation and the anion of the ionic liquid. scirp.org

Ammonium Acetate: Ammonium acetate is an inexpensive and environmentally friendly catalyst that has been successfully employed in the Knoevenagel condensation for the synthesis of trans-cinnamic acids. organic-chemistry.org Solvent-free Knoevenagel condensations using ammonium acetate as a catalyst, often under microwave irradiation, provide a rapid and high-yielding protocol for the preparation of various cinnamic acid derivatives. organic-chemistry.org Silica-supported ammonium acetate has also been developed as a heterogeneous catalyst for this transformation. researchgate.net

Interactive Data Table: Comparison of Synthetic Methodologies

| Synthetic Method | Key Reagents | Catalyst/Conditions | Key Advantages |

| Perkin Reaction | Aromatic aldehyde, Acid anhydride | Alkali salt of the acid, Heat | Established method for α,β-unsaturated acids. |

| Microwave-Assisted Perkin Reaction | Aromatic aldehyde, Acid anhydride | Alkali salt of the acid, Microwave irradiation | Reduced reaction times, often higher yields. researchgate.netnih.gov |

| Knoevenagel Condensation | Aromatic aldehyde, Malonic acid | Basic catalyst (e.g., pyridine, piperidine) | Milder conditions, generally high yields. |

| One-Pot Synthesis | Homophthalic anhydride, Aromatic aldehyde | BBr₃ treatment | Stereoselective for trans-isomer, efficient. aston.ac.ukfluoromart.com |

| Knoevenagel in Ionic Liquids | Aromatic aldehyde, Active methylene compound | Ionic liquid | Green solvent, catalyst recyclability, often improved yields. organic-chemistry.orgaston.ac.ukrsc.org |

| Ammonium Acetate Catalyzed Knoevenagel | Aromatic aldehyde, Malonic acid | Ammonium acetate, Solvent-free/Microwave | Inexpensive and green catalyst, high yields. organic-chemistry.org |

Advanced Synthetic Techniques and Methodological Innovations

Recent progress in synthetic chemistry has introduced sophisticated techniques that offer significant advantages over traditional methods for producing cinnamic acid derivatives. These innovations include enzymatic processes, advanced catalytic systems, and high-throughput technologies like flow chemistry, all contributing to more efficient and sustainable production. beilstein-journals.org

Biocatalysis presents an environmentally benign alternative to conventional chemical synthesis for producing cinnamic acid derivatives. Enzymes operate under mild conditions and exhibit high selectivity, reducing the need for protecting groups and minimizing side reactions.

Halogenating enzymes, specifically haloperoxidases, are capable of catalyzing the halogenation of trans-cinnamic acid. nih.gov These enzymes utilize a halide anion and hydrogen peroxide to generate a hypohalous acid, which then acts as the halogenating agent. nih.gov This enzymatic approach provides a pathway for the targeted introduction of halogen atoms onto the cinnamic acid scaffold.

For the synthesis of cinnamic acid esters, immobilized lipases such as Novozym 435 are widely used. This catalyst has proven effective in the esterification of p-methoxycinnamic acid with 2-ethyl hexanol, achieving a 90% conversion within one day at 80°C. nih.gov The use of enzymes allows for high conversion rates and the catalyst can often be reused multiple times, enhancing the sustainability of the process. nih.gov Furthermore, phenylalanine ammonia lyase (PAL) enzymes are employed for the amination of various cinnamic acids to produce L-phenylalanine derivatives. asm.org

Table 1: Examples of Enzymatic Transformations for Cinnamic Acid Derivatives

| Enzyme Class | Substrate Example | Product Type | Key Features |

|---|---|---|---|

| Haloperoxidase | trans-Cinnamic acid | Halogenated Cinnamic Acid | Selective halogenation under mild conditions. nih.gov |

| Lipase (Novozym 435) | p-Methoxycinnamic acid | Cinnamate Ester | High conversion, reusable catalyst. nih.gov |

| Phenylalanine Ammonia Lyase (PAL) | trans-Cinnamic acid | L-Phenylalanine | Enzymatic deamination of phenylalanine to form cinnamic acid. asm.orgnih.gov |

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis and a powerful tool for forming the carbon-carbon double bond in cinnamic acid derivatives. mdpi.com This palladium-catalyzed reaction couples an aryl halide with an alkene, typically an acrylate (B77674), to form a substituted alkene. mdpi.com For the synthesis of this compound, this would involve the coupling of a 2,5-difluoroaryl halide (e.g., 2,5-difluoroiodobenzene) with acrylic acid or one of its esters.

The reaction typically demonstrates high regioselectivity, with arylation occurring at the less substituted carbon of the alkene double bond. mdpi.com Innovations in this area include the development of ligand-free palladium catalysts and the use of aqueous-biphasic systems. asianpubs.orgresearchgate.net An aqueous-organic biphasic system allows for the coupling of water-soluble sodium acrylate with various aryl halides using an organic-soluble palladium catalyst. asianpubs.orgresearchgate.net This setup simplifies catalyst recycling and product purification, as the catalyst remains in the organic phase while the product can be isolated from the aqueous phase. asianpubs.orgresearchgate.net

The incorporation of fluorine atoms into organic compounds is of great interest in materials science and medicinal chemistry, and the Heck reaction is a key method for creating diverse alkenes with fluorinated functionalities. mdpi.com

Table 2: Heck Reaction Parameters for Cinnamic Acid Synthesis

| Catalyst System | Reactants | Solvent/System | Base | Advantage |

|---|---|---|---|---|

| Palladacycle | Aryl Halide, Sodium Acrylate | Aqueous-Organic Biphasic | Organic or Inorganic Base | Easy catalyst recycling and product separation. asianpubs.orgresearchgate.net |

| Ligand-Free Palladium | Aryl Halide, Alkyl Acrylate | N-Methylpyrrolidone (NMP) | Triethylamine | High efficiency and rapid reaction times. thepharmajournal.com |

| Pd(II)/Ag2CO3 | Benzoic Acid, Allylic Alcohol | Not specified | Not specified | Decarboxylative Heck-type reaction under mild conditions. researchgate.net |

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers enhanced control over reaction parameters such as temperature, pressure, and mixing. youtube.com This technology is particularly advantageous for improving reaction efficiency, safety, and scalability. The key concept in flow chemistry is residence time—the duration the reaction mixture spends in the reactor—which is precisely controlled by the reactor volume and the flow rate. youtube.com

In the context of cinnamic acid derivatives, flow chemistry has been successfully applied to carboxyl group functionalization. For instance, the amidation of cinnamic acids has been achieved using continuous flow mechanochemistry, which can be scaled up to produce 100-gram quantities of amide products with yields up to 90%. beilstein-journals.org This approach highlights the potential of flow systems for the large-scale, efficient production of specialized cinnamic acid derivatives.

Synthesis of Specialized Derivatives and Analogues

The modification of the core this compound structure is crucial for tuning its chemical and biological properties. Key strategies involve functionalizing the carboxyl group and employing advanced methods to construct the α,β-unsaturated acid moiety itself.

The carboxylic acid group of cinnamic acids is a versatile handle for derivatization, most commonly through the formation of esters and amides (O/N-Acylations). A primary strategy for activating the carboxyl group is its conversion to a mixed anhydride. beilstein-journals.org For example, reacting a cinnamic acid with isobutyl chloroformate generates a reactive anhydride intermediate, which can then smoothly react with an amine at room temperature to form the corresponding amide in excellent yield. beilstein-journals.org This method can even be performed in water, offering a green chemistry approach. beilstein-journals.org

A variety of coupling reagents have also been developed for direct amide formation. These reagents activate the carboxylic acid to facilitate the reaction with an amine. Examples of such activating agents include:

TCCA/PPh₃ : A combination of trichloroisocyanuric acid and triphenylphosphine.

Triazine-based reagents : These compounds also serve to activate the carboxyl group.

AITF (4-acetamidophenyl triflimide) : This reagent selectively activates the carboxyl group by forming a reactive acyl triflic anhydride intermediate. beilstein-journals.org

These methods provide a diverse toolkit for creating a wide range of cinnamide and cinnamate ester derivatives from the parent acid.

Building the cinnamic acid structure from simpler precursors is a fundamental challenge addressed by modern catalytic methods. Oxidative carbonylation of styrenes provides a highly atom-economical route to cinnamate esters. unibo.it This reaction involves the palladium(II)-catalyzed introduction of a carbonyl group (from carbon monoxide) and an alkoxy group (from an alcohol) across the double bond of a styrene derivative. unibo.it

A recently developed protocol allows for the oxidative alkoxycarbonylation of various substituted styrenes at room temperature and under atmospheric pressure of carbon monoxide. unibo.it The reaction utilizes a palladium(II) complex with a bis(aryl)acenaphthenequinonediimine ligand, in the presence of benzoquinone as an oxidant and p-toluenesulfonic acid. This method is highly versatile, accommodating a range of substituted styrenes, including those with trifluoromethyl and methoxy groups, with yields often reaching 88-100%. unibo.it This approach represents a direct and efficient way to synthesize compounds like trans-2,5-Difluorocinnamate esters from 2,5-difluorostyrene.

Construction of Chiral Cyclopropaneamine Structures from Difluoro Cinnamic Acids

The synthesis of chiral cyclopropaneamine structures from difluorocinnamic acids, such as this compound, represents a significant challenge in medicinal and organic chemistry. These motifs are of considerable interest due to their potential applications in the development of novel therapeutic agents. The construction of these chiral structures necessitates a multi-step synthetic sequence that ensures high stereocontrol. A common and effective strategy involves an initial asymmetric cyclopropanation of a cinnamic acid derivative, followed by a chemical transformation of the carboxylic acid functionality into an amine group, often with retention of the newly established stereochemistry.

A plausible and widely recognized synthetic route commences with the esterification of the this compound. This initial step is crucial to protect the carboxylic acid group and to facilitate the subsequent cyclopropanation reaction. The resulting ester is then subjected to a stereoselective cyclopropanation reaction. The asymmetric cyclopropanation of electron-deficient alkenes, such as cinnamic esters, is a well-established field, with a variety of chiral catalysts available to induce high levels of enantioselectivity. nih.govresearchgate.net Chiral complexes of rhodium and copper are among the most frequently employed catalysts for these transformations. nih.gov For instance, rhodium catalysts with specifically designed chiral ligands have demonstrated high efficacy in the cyclopropanation of electron-deficient alkenes with diazoacetates, yielding the corresponding cyclopropane esters with excellent enantiomeric excess (up to 98% ee). nih.gov Similarly, chiral cobalt(II) porphyrin complexes have been shown to be exceptionally selective catalysts for the cyclopropanation of α,β-unsaturated carbonyl compounds. nih.gov

Following the successful stereoselective cyclopropanation, the resulting chiral cyclopropane ester is hydrolyzed back to the corresponding carboxylic acid. This step is typically achieved under standard basic or acidic conditions.

The key steps in the construction of chiral cyclopropaneamine structures from this compound are summarized in the table below.

| Step | Transformation | Reagents and Conditions | Product |

| 1 | Esterification | Alcohol (e.g., Methanol, Ethanol), Acid catalyst (e.g., H₂SO₄), Heat | This compound ester |

| 2 | Asymmetric Cyclopropanation | Diazoacetate (e.g., Ethyl diazoacetate), Chiral Catalyst (e.g., Rh₂(S-TCPTAD)₄, Chiral Cobalt(II) Porphyrin), Solvent (e.g., Dichloromethane, Toluene) | Chiral 2-(2,5-difluorophenyl)cyclopropanecarboxylic acid ester |

| 3 | Hydrolysis | Base (e.g., NaOH, KOH) or Acid (e.g., HCl), Water/Alcohol mixture, Heat | Chiral 2-(2,5-difluorophenyl)cyclopropanecarboxylic acid |

| 4 | Curtius Rearrangement | 1. Acyl azide (B81097) formation (e.g., DPPA, Et₃N in Toluene) 2. Rearrangement (Heat) 3. Trapping of isocyanate (e.g., tert-butanol) 4. Deprotection (e.g., TFA, HCl) | Chiral trans-2-(2,5-difluorophenyl)cyclopropylamine |

Molecular Structure, Conformational Analysis, and Spectroscopic Characterization

Elucidation of Molecular and Crystal Structures

The three-dimensional architecture of trans-2,5-Difluorocinnamic acid, both as an individual molecule and within a crystalline lattice, has been a subject of scientific investigation. These studies are crucial for understanding its reactivity, particularly in solid-state transformations.

X-ray diffraction is a powerful technique for determining the precise arrangement of atoms in a crystalline solid. Studies on difluorocinnamic acids have revealed that their solid-state packing is a key determinant for their photochemical reactivity, such as the [2+2] photodimerization. researchgate.net For this compound, molecules in the crystal lattice are arranged in head-to-head stacks. researchgate.net This specific arrangement is crucial as it pre-organizes the molecules in an orientation that is conducive to solid-state reactions upon exposure to stimuli like UV radiation. researchgate.net

High-pressure X-ray diffraction studies have further explored the structural transformations of related difluorocinnamic acids. These experiments show that applying pressure can significantly hinder changes in the unit cell volume and intermolecular interactions that occur during photoreactions. researchgate.net The analysis of crystal structures is essential, as even minor differences in molecular packing can lead to different polymorphs with distinct physical properties and reactivity. nih.gov

Table 1: Representative Crystal Data for a Difluorocinnamic Acid Derivative (Note: Data for the specific 2,5-difluoro isomer is not fully available; this table represents typical parameters for a related compound to illustrate the type of data obtained.)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z (Molecules/Unit Cell) | 4 |

| Arrangement | Head-to-head stacks |

This table is illustrative. Specific crystallographic data for this compound requires access to dedicated crystallographic databases.

The packing of this compound molecules in the crystal is stabilized by a network of noncovalent interactions. nih.gov The most significant of these is the hydrogen bonding between the carboxylic acid groups of adjacent molecules. Typically, carboxylic acids form centrosymmetric dimers via strong O-H···O hydrogen bonds, a motif that profoundly influences their physical properties and spectral characteristics. researchgate.net

Advanced Spectroscopic Investigations

Spectroscopic techniques provide detailed information about the molecular structure, bonding, and electronic environment of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure and stereochemistry of organic compounds. For this compound, ¹³C-NMR is particularly informative. fluoromart.com

Gated Decoupling ¹³C-NMR is a specific technique used to confirm the trans configuration of the double bond. fluoromart.com In a standard proton-decoupled ¹³C-NMR experiment, all C-H coupling information is lost, resulting in each unique carbon appearing as a singlet. libretexts.org Gated decoupling, however, allows for the observation of C-H coupling constants while still benefiting from the Nuclear Overhauser Effect (NOE) to enhance signal intensity. mnstate.edustackexchange.com The magnitude of the three-bond coupling constant (³J) between a carbonyl carbon and a proton across the double bond is stereospecific, allowing for unambiguous assignment of the trans geometry.

¹³C CPMAS (Cross-Polarization Magic-Angle Spinning) NMR is a solid-state NMR technique used to study the compound in its crystalline form. It provides information about the number of crystallographically inequivalent molecules in the unit cell and can be used to monitor the progress of solid-state reactions, such as photodimerization. researchgate.net The spectra of the monomer can be compared to those of the dimer product, allowing for a quantitative analysis of the reaction conversion. researchgate.net For fluorinated compounds, the ¹³C spectra can be complex due to strong one-bond and long-range C-F couplings, which can be identified and assigned using specialized NMR techniques. magritek.com

Table 2: Typical ¹³C-NMR Chemical Shift Ranges for trans-Cinnamic Acid Derivatives

| Carbon Atom | Typical Chemical Shift (δ) ppm | Notes |

| Carbonyl (C=O) | 170-180 | Position is sensitive to electronic effects and hydrogen bonding. libretexts.org |

| Alkene (α-C) | 115-125 | Shielded relative to the β-carbon. |

| Alkene (β-C) | 140-150 | Deshielded due to conjugation with the carbonyl and aromatic ring. |

| Aromatic (C-F) | 155-165 (d, ¹JCF) | Large one-bond coupling to ¹⁹F is characteristic. magritek.com |

| Aromatic (C-H) | 110-135 | Specific shifts depend on the position relative to the fluorine and acrylic acid substituents. |

| Aromatic (Quaternary) | 130-140 | Carbon attached to the acrylic acid side chain. |

Note: Specific values for this compound are available in spectral databases. chemicalbook.com

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of this compound provides a unique fingerprint for its identification. docbrown.info

Key absorption bands include:

A broad O-H stretching band for the carboxylic acid, typically found in the 2500-3300 cm⁻¹ region, often overlapping with C-H stretching vibrations. docbrown.info

A strong C=O (carbonyl) stretching vibration around 1680-1710 cm⁻¹. The exact position is influenced by conjugation and hydrogen bonding.

A C=C stretching vibration for the alkene group near 1625-1640 cm⁻¹.

C-F stretching vibrations, which appear as strong bands in the 1100-1300 cm⁻¹ region.

A strong band around 980 cm⁻¹ corresponding to the out-of-plane C-H bending of the trans-disubstituted alkene, which is characteristic of this geometry.

IR microspectroscopy can be coupled with a reaction chamber to monitor solid-state transformations in real-time. jasco-global.com By tracking the decrease in intensity of the alkene C=C peak and the appearance of new peaks corresponding to the cyclobutane (B1203170) ring of the dimer product, the kinetics of reactions like photodimerization can be followed. jasco-global.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | ~2500-3300 | Broad, indicates hydrogen bonding docbrown.info |

| C=O (Carbonyl) | ~1690 | Strong, sharp, conjugated |

| C=C (Alkene) | ~1630 | Medium, conjugated |

| C-F (Aryl Fluoride) | ~1250, ~1150 | Strong |

| C-H (trans-Alkene wag) | ~980 | Strong, characteristic of trans geometry |

Data sourced from the NIST Chemistry WebBook. nist.gov

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound shows a clear molecular ion peak (M⁺) at m/z 184, confirming its molecular weight. nist.gov

While mass spectrometry is not always definitive for distinguishing geometrical isomers, which have identical masses, differences in their fragmentation patterns can sometimes be exploited. nih.gov It has been suggested that the presence of fluorine atoms can decrease the stability of certain cinnamic acid isomers, potentially leading to distinct fragmentation pathways that allow for their identification. fluoromart.com The fragmentation of this compound would likely involve the loss of characteristic neutral fragments such as ·OH (hydroxyl radical), CO (carbon monoxide), and COOH (carboxyl radical), leading to prominent fragment ions that help to piece together the original structure.

Table 4: Key Ions in the Mass Spectrum of 2,5-Difluorocinnamic Acid

| m/z | Ion | Description |

| 184 | [C₉H₆F₂O₂]⁺· | Molecular Ion (M⁺) |

| 167 | [M - OH]⁺ | Loss of hydroxyl radical |

| 139 | [M - COOH]⁺ | Loss of carboxyl group |

| 111 | [M - COOH - CO]⁺ or [C₇H₄F₂]⁺· | Subsequent loss of CO |

Data sourced from the NIST Chemistry WebBook. nist.gov

Conformational Preferences and Stereochemical Research

The defining feature of this compound is the trans geometry of the carbon-carbon double bond in the propenoic acid side chain. This arrangement, where the phenyl ring and the carboxylic acid group are on opposite sides of the double bond, is generally the more thermodynamically stable isomer for cinnamic acid derivatives due to reduced steric hindrance. fluoromart.comcdnsciencepub.com

The synthesis of this compound is often designed to exclusively yield the trans isomer. researchgate.net For instance, certain synthetic routes ensure the formation of the trans-configuration, which is crucial for the compound's desired properties. researchgate.net

The maintenance of the trans-configuration is a key aspect of the compound's chemistry. While the trans isomer is thermodynamically favored, isomerization to the cis isomer can be induced under specific conditions. nih.govgoogle.com The primary pathway for this conversion in cinnamic acid derivatives is photoisomerization upon exposure to ultraviolet (UV) light. nih.govgoogle.comnih.gov The absorption of UV radiation can excite the π-electrons of the double bond to an anti-bonding orbital, allowing for rotation around the carbon-carbon single bond, which can then relax to either the cis or trans form. researchgate.net For cinnamic acid itself, the thermal equilibrium lies almost entirely on the side of the trans isomer, indicating a high degree of thermal stability for this configuration. nih.govgoogle.com However, continuous heating or distillation can sometimes lead to the formation of small amounts of the cis isomer. nih.gov

A patent related to cinnamic acid compounds mentions that trans isomers of phenyl acrylate (B77674) derivatives, including those with fluorine substituents, can be converted to their cis isomers under sunlight irradiation, with conversion rates ranging from 25-55%. nih.gov Conversely, the presence of a trace amount of iodine can catalyze the conversion of the cis isomer completely back to the trans isomer in solution. nih.gov This highlights a reversible isomerization pathway that is influenced by light and chemical catalysts.

Furthermore, studies on other cinnamic acid derivatives have shown that the peptide environment can influence photochemical reactions, inducing photoisomerization at the cinnamic acid interface within microcrystals. nih.gov This suggests that the local environment can play a significant role in the stability of the trans-configuration.

| Condition | Effect on Isomerization | Reference(s) |

| UV Irradiation | Induces trans to cis isomerization. | nih.govgoogle.comnih.gov |

| Sunlight | Can convert trans to cis isomers in fluorinated derivatives. | nih.gov |

| Thermal (Heating) | trans isomer is generally stable; minimal isomerization. | nih.govgoogle.com |

| Iodine Catalyst | Catalyzes the conversion of cis to trans isomers. | nih.gov |

Spectroscopic techniques are indispensable for confirming the stereochemistry and analyzing the conformational preferences of molecules like this compound and related systems. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool in this regard.

For this compound, gated decoupling ¹³C-NMR is a method used to confirm the trans-configuration. researchgate.net In general, for α,β-unsaturated systems, the magnitude of the vicinal coupling constant (³J) between the vinylic protons in the ¹H-NMR spectrum is a reliable indicator of the double bond geometry. For trans isomers, this coupling constant is typically in the range of 12-18 Hz, while for cis isomers, it is significantly smaller, usually between 6-12 Hz.

Circular Dichroism (CD) spectroscopy is another valuable technique for studying the solution structure of chiral peptidomimetics containing these unsaturated residues. The CD spectra can provide information about the adoption of helical conformations and their screw sense (right-handed or left-handed).

| Spectroscopic Technique | Information Gained | Application in Related Systems | Reference(s) |

| ¹H-NMR (¹J & ³J Couplings) | Determination of double bond geometry (trans vs. cis). | Differentiating isomers of cinnamic acid derivatives. | General NMR Principles |

| ¹³C-NMR (Gated Decoupling) | Confirmation of trans-configuration. | Characterization of this compound. | researchgate.net |

| 2D-NMR (NOESY/ROESY) | Through-space proton-proton distances, conformational analysis. | Elucidation of secondary structures (turns, helices) in peptidomimetics containing dehydro-amino acids. | |

| Circular Dichroism (CD) | Determination of secondary structure content and helical sense. | Analysis of solution structures of peptides with unsaturated residues. |

Chemical Reactivity and Transformation Studies of Trans 2,5 Difluorocinnamic Acid

Photochemical Transformations in Crystalline States

In its crystalline form, trans-2,5-difluorocinnamic acid exhibits notable reactivity when exposed to light, primarily undergoing photodimerization. The specific outcomes of these reactions are intricately linked to the molecular arrangement within the crystal lattice, which can be influenced by external factors.

The most prominent photochemical reaction for this compound in the solid state is the [2+2] photodimerization. sigmaaldrich.com This type of reaction involves the cycloaddition of the carbon-carbon double bonds of two adjacent acid molecules, leading to the formation of a cyclobutane (B1203170) ring. The specific stereochemistry of the resulting dimer, such as α-truxillic or β-truxinic acid derivatives, is dictated by the head-to-head or head-to-tail arrangement of the monomer units in the crystal lattice. chemicalbook.com For the reaction to occur, the olefinic double bonds of neighboring molecules must be parallel and within a certain proximity, generally considered to be less than 4.2 Å. chemicalbook.com

Studies on related trans-cinnamic acid derivatives show that these reactions are topotactic, meaning the crystal lattice of the reactant influences the orientation of the product. echemi.com The mechanism can proceed through a multistep process, potentially involving a diradical or dipolar intermediate, especially in cases where only specific regioisomers (e.g., head-to-tail) are formed. researchgate.net The presence of fluorine substituents on the benzene (B151609) ring can tune the reactivity of the molecule towards photo-induced [2+2] cycloaddition reactions. fluoromart.com

External stimuli, particularly UV radiation and high pressure, have a profound effect on the kinetics and mechanisms of the [2+2] photodimerization of this compound. sigmaaldrich.comlew.ro

UV radiation is the essential initiator for the photodimerization process. sigmaaldrich.com The reaction is induced upon irradiation, providing the energy required to excite the π-electrons of the double bond and initiate the cycloaddition. ub.edu

High pressure has been shown to significantly influence the reaction rate. lew.ro In a study analyzing the reactivity of this compound crystals, the [2+2] photodimerization was found to be faster at a pressure of 0.3 GPa compared to ambient pressure (0.1 MPa). lew.ro However, a further increase in pressure to 0.9 GPa did not lead to a significant additional increase in the reaction rate. lew.ro This acceleration of the reaction under pressure is rationalized by the compression of the crystal lattice, which reduces the distance between the reactive carbon atoms of adjacent monomer molecules and decreases the volume of free space, thereby favoring the geometry required for the reaction. ub.edu Comparative studies with other isomers, such as 2,6-difluorocinnamic acid, also show an increase in reaction rate with pressure. ub.edu

The table below summarizes the observed effects of pressure on the photodimerization of this compound.

| Pressure | Relative Reaction Rate | Observation |

| 0.1 MPa (Ambient) | Baseline | The reaction proceeds at a baseline rate. lew.ro |

| 0.3 GPa | Faster | The reaction rate is notably increased compared to ambient pressure. lew.ro |

| 0.9 GPa | Similar to 0.3 GPa | No significant difference in reaction rate compared to 0.3 GPa. lew.ro |

This table illustrates the non-linear relationship between pressure and reaction rate for the photodimerization of this compound, based on findings from referenced studies.

Polymorphism, the ability of a solid material to exist in more than one crystal structure, can have a critical impact on the photoreactivity of cinnamic acid derivatives. fluoromart.com Different polymorphs of the same compound will exhibit different arrangements of molecules in the crystal lattice. This directly affects the distance and orientation between the reactive double bonds of neighboring molecules, which are key parameters controlling the feasibility and outcome of a [2+2] photodimerization reaction. chemicalbook.com

For instance, studies on 3-fluoro-trans-cinnamic acid have identified two distinct polymorphs (β1 and β2). fluoromart.com Both forms undergo a topochemical [2+2] photodimerization upon UV irradiation to yield the same photoproduct, but they may do so at different rates or with different quantum efficiencies due to the subtle differences in their crystal packing. fluoromart.com Although specific polymorphs of this compound are not detailed in the provided search results, the principles established for other fluorinated cinnamic acids strongly suggest that if different crystalline forms of this compound were isolated, they would likely exhibit distinct photoreactive properties. fluoromart.com The packing arrangement can determine whether a reaction occurs at all and can dictate the stereochemistry of the resulting cyclobutane product. fluoromart.com

Other Significant Chemical Reactions

Beyond solid-state photochemistry, this compound is a substrate for other chemical transformations, including cyclizations to form heterocyclic compounds and electrochemical reactions.

Research on analogous compounds suggests that this compound can be a precursor for the synthesis of coumarin (B35378) derivatives. fluoromart.com Specifically, trans-o-fluorocinnamic acids are known to be convertible to coumarins through several methods, including thermal cyclisation, pyrolysis, and photolysis. fluoromart.com These reactions typically involve an intramolecular cyclization, where the carboxylic acid group (or a derivative) attacks the benzene ring, accompanied by the elimination of hydrogen fluoride (B91410). The presence of a fluorine atom at the ortho position (the C2 position) is critical for this transformation. Given its structure, this compound fits this profile and is expected to yield a difluorinated coumarin derivative under these conditions.

While specific studies on the electrochemical oxidation of this compound are not prominent, research on the parent trans-cinnamic acid and other derivatives provides insight into potential reaction pathways. ub.edunih.gov Electrochemical methods are often employed for the degradation and mineralization of organic compounds. ub.edunih.gov

The electrochemical destruction of trans-cinnamic acid has been demonstrated using advanced oxidation processes like electro-Fenton and photoelectro-Fenton, which involve the generation of highly reactive hydroxyl radicals (•OH). nih.gov These radicals attack the organic molecule, leading to its degradation into smaller molecules, including aromatic intermediates and eventually short-chain carboxylic acids like fumaric, acetic, and oxalic acid, and ultimately, complete mineralization to CO2. nih.gov

Furthermore, electrochemical studies on other cinnamic acid derivatives have explored reactions such as decarboxylative trifluoromethylation. nih.gov This suggests that the carboxylic acid group of the cinnamic acid structure is electrochemically active. The electrochemical reactivity of hydroxycinnamic acids like ferulic and sinapic acid has also been investigated, showing that they undergo irreversible oxidation at specific electrode potentials. electrochemsci.org It is plausible that this compound would also exhibit distinct electrochemical behavior, with oxidation potentials influenced by the electron-withdrawing fluorine atoms on the aromatic ring.

General Reactivity and Functional Group Interconversion Studies

The chemical reactivity of this compound is centered around its three main components: the carboxylic acid group, the alkene double bond, and the difluorinated phenyl ring. These features allow for a variety of transformations.

One of the most notable reactions is the solid-state [2+2] photodimerization. fluoromart.com When exposed to UV radiation, the alkene moieties of adjacent molecules can undergo a cycloaddition reaction to form a cyclobutane ring. fluoromart.comrsc.org This reaction is highly dependent on the crystal packing of the acid, as the distance between the double bonds must be less than approximately 4.2 Å for the topochemical reaction to occur efficiently. nih.gov The resulting product is a derivative of truxinic acid, specifically a difluorinated version. Research on various trans-cinnamic acids demonstrates that these photodimerization reactions can proceed with high regio- and stereoselectivity. rsc.orgnih.gov

Another significant transformation, demonstrated by analogous o-fluorocinnamic acids, is the intramolecular cyclization to form coumarins. fluoromart.com This reaction typically proceeds through thermal or photolytic methods, involving the elimination of hydrogen fluoride to yield a lactone. rsc.org For this compound, this would result in the formation of a fluorinated coumarin derivative, a structural motif present in many biologically active compounds. Photocatalytic methods using catalysts like xanthone (B1684191) have also been developed for the oxidative cyclization of cinnamic acid derivatives into coumarins. rsc.org

The carboxylic acid and alkene functional groups can also undergo various interconversions common in organic synthesis. While specific studies on this compound are limited, general principles of functional group interconversion can be applied.

| Functional Group | Reaction Type | Potential Product | Reagents/Conditions |

| Alkene | [2+2] Photodimerization | Cyclobutane derivative | UV irradiation (solid-state) |

| Carboxylic Acid & Alkene | Intramolecular Cyclization | Fluorinated Coumarin | Heat or Photolysis |

| Carboxylic Acid | Esterification | Methyl or Ethyl Ester | Alcohol (Methanol/Ethanol), Acid catalyst |

| Carboxylic Acid | Reduction | Allylic Alcohol | Strong reducing agents (e.g., LiAlH₄) |

| Carboxylic Acid | Curtius Rearrangement | Substituted Isoquinolone | Via acid azide (B81097) (analogy from similar compounds) ossila.com |

This table presents potential reactions based on the known reactivity of the functional groups present in the molecule and analogies with similar compounds.

Environmental and Biochemical Transformation Studies

The presence of fluorine atoms in this compound significantly influences its environmental persistence and biochemical transformation pathways. The carbon-fluorine bond is exceptionally stable, making organofluorine compounds generally resistant to degradation. nih.gov

Transformation Pathways in Natural Matrices (e.g., Peat Soils)

Direct studies on the transformation of this compound in peat soils are not extensively documented. However, research on related compounds provides a basis for potential transformation pathways. For instance, trans-4-hydroxycinnamic acid is known to transform during the formation of humic substances in acidic peat soils. fluoromart.com

The primary expected pathway for the breakdown of fluorinated aromatic compounds in soil environments is microbial degradation. nih.gov Soil bacteria have been shown to possess dehalogenase enzymes capable of cleaving carbon-fluorine bonds, although this is a slow process. nih.gov A study on the biodegradation of fluorinated amino acids by a microbial consortium from garden soil demonstrated that degradation proceeds via peptide hydrolysis followed by enzymatic defluorination, yielding fluoride ions. nih.gov

Based on this, a hypothetical transformation pathway for this compound in a natural matrix like peat soil can be proposed.

| Transformation Step | Description | Potential Intermediate/Product | Notes |

| 1. Initial Microbial Action | The molecule is acted upon by soil microorganisms. The acrylic acid side chain is a likely initial point of attack. | Hydroxylated or partially saturated intermediates. | The fluorinated aromatic ring is expected to be more resistant to initial breakdown. |

| 2. Side-Chain Oxidation/Cleavage | The propenoic acid side chain may be oxidized or cleaved from the aromatic ring. | 2,5-Difluorobenzoic acid or related metabolites. | This is a common pathway for phenylpropanoids. |

| 3. Aromatic Ring Cleavage | Microorganisms may cleave the aromatic ring, often via dihydroxylation followed by ortho- or meta-cleavage. | Fluorinated aliphatic acids. | This step is often rate-limiting for fluorinated aromatics. |

| 4. Defluorination | Specific dehalogenase enzymes cleave the C-F bond, releasing fluoride ions (F⁻). | Non-fluorinated organic acids, Fluoride ions. | Enzymatic defluorination is a key step for complete mineralization. nih.gov |

This table outlines a hypothetical degradation pathway based on established principles of microbial degradation of related aromatic and organofluorine compounds.

The process is likely to be slow, and the compound may persist in the environment or become incorporated into the complex organic matter of the soil, such as humic and fulvic acids.

Derivatives, Analogues, and Structure Activity Relationship Sar Research

Design and Synthesis of Novel Fluorinated Cinnamic Acid Analogues

The rational design of novel analogues of trans-2,5-difluorocinnamic acid is a key focus in the quest for new bioactive molecules. This often involves the introduction of different functional groups or the modification of existing ones to influence properties such as lipophilicity, electronic character, and steric profile.

While the direct synthesis of trifluoromethylcyclopropane derivatives from this compound is not extensively documented in publicly available research, the synthesis of related compounds provides insight into potential synthetic strategies. For instance, methods for preparing m-trifluoromethyl cinnamic acid have been developed, often involving an aldol (B89426) condensation reaction between m-trifluoromethylbenzaldehyde and acetaldehyde (B116499) in the presence of a base catalyst like DBU or triethylamine. google.com This highlights a potential, albeit indirect, pathway to access trifluoromethylated cinnamic acid structures that could be further modified. The synthesis of di- and trifluoromethyl cyclopropane-dicarbonitriles has also been achieved through the [2+1] annulation of fluoro-based diazoethanes with (alkylidene)malononitriles, offering a route to cyclopropyl (B3062369) rings bearing fluorine-containing groups. google.com

The conversion of the carboxylic acid group of this compound into an amide functionality opens up a vast chemical space for derivatization. The synthesis of fluorinated N-alkenyl amides has been explored as a strategy to create compounds with diverse biological activities. General methods for amide synthesis, such as reacting the parent cinnamic acid with various amines in the presence of a coupling agent, are well-established. wjbphs.com More specifically, the synthesis of a new series of cinnamide-fluorinated derivatives has been accomplished, demonstrating the feasibility of creating complex amide structures from fluorinated cinnamic acid precursors. nih.govacs.org These syntheses often involve the reaction of a fluorinated oxazolone (B7731731) intermediate with appropriate amines or hydrazines to yield a variety of N-substituted cinnamides. nih.govacs.org Such approaches could be adapted for this compound to generate a library of novel fluorinated N-alkenyl amides for biological screening.

Structure-Activity Relationship (SAR) Methodologies

Understanding the relationship between the chemical structure of a molecule and its biological activity is paramount in drug discovery. SAR studies on fluorinated cinnamic acid derivatives employ a range of methodologies to identify key structural features that govern their effects.

Systematic modification of the this compound scaffold allows for a detailed exploration of how changes in structure impact activity. Studies on other fluorinated and halogenated cinnamic acid derivatives have shown that the position and nature of the halogen substituent on the phenyl ring significantly influence biological activity. nih.gov For example, in a study of fluorinated cinnamic acid derivatives as cholinesterase inhibitors, it was found that para-substituted compounds often exhibited potent activity against acetylcholinesterase (AChE), while ortho-substituted analogues were more effective against butyrylcholinesterase (BChE). nih.gov The introduction of different amine-containing side chains also had a profound effect on inhibitory potency. nih.gov The presence of an electron-withdrawing group, such as a fluorine atom, on the phenyl ring has been shown to enhance the antifungal activity of some cinnamic acid derivatives. nih.gov These findings suggest that a systematic SAR study of this compound derivatives, involving modifications at the carboxylic acid terminus and further substitution on the phenyl ring, would be a fruitful area of investigation.

The fluorine atom's unique properties, including its high electronegativity and small size, make it a valuable tool in designing mechanism-based enzyme inhibitors. nih.govresearchgate.net Fluorinated functional groups can act as "transition state analogues," trapping enzyme-bound intermediates and providing insights into catalytic mechanisms. nih.gov For instance, α-fluorinated ketones and 2-fluoro-2-deoxysugars have been successfully used to inhibit serine proteases and glycosidases, respectively. nih.gov While specific mechanistic studies on this compound derivatives are not widely reported, the principles of using fluorinated functionality for enzyme inhibition are well-established. An enzyme kinetic study of a potent fluorinated cinnamic acid derivative, compound 6d in one study, revealed a mixed-type inhibitory effect on AChE, indicating that it binds to both the free enzyme and the enzyme-substrate complex. nih.gov This highlights the potential for fluorinated cinnamic acids to act through complex inhibitory mechanisms.

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction and elucidation of SAR. nih.govresearchgate.net Quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structures of a series of compounds with their biological activities. nih.gov These models use molecular descriptors that quantify various physicochemical properties of the molecules. For cinnamic acid derivatives, docking calculations have been used to understand how they bind to the active site of enzymes like human neutrophil elastase. nih.govresearchgate.net These studies have revealed that specific structural elements, such as ortho-dihydroxy groups combined with a lipophilic residue, are crucial for optimal binding. nih.govresearchgate.net While specific computational studies on this compound are not prevalent in the literature, the application of these methodologies would undoubtedly provide valuable insights into the SAR of its derivatives and guide the design of more potent and selective compounds.

Mechanistic Biological and Biochemical Studies Excluding Clinical Applications

Enzyme Inhibition Mechanism Research

The primary focus of mechanistic research on trans-2,5-Difluorocinnamic acid has been its interaction with tyrosinase, a key copper-containing enzyme responsible for pigmentation.

Tyrosinase catalyzes two sequential reactions: the hydroxylation of monophenols (like L-tyrosine) to diphenols (like L-DOPA), known as monophenolase activity, and the subsequent oxidation of diphenols to quinones, known as diphenolase activity. nih.gov Structure-activity relationship studies on a range of cinnamic acid derivatives show that substituents on the phenyl ring significantly influence these two activities. Research demonstrates that substitutions on the phenyl ring tend to enhance the inhibition of monophenolase activity while simultaneously weakening the inhibition of diphenolase activity. nih.gov Specifically, the presence of halogen substituents, such as fluorine, on the phenyl ring has been noted to improve the inhibitory effects against monophenolase activity. ekb.eg

While direct kinetic data for this compound is not extensively published, studies on analogous compounds provide insight. For instance, creating amide derivatives of cinnamic acids with moieties like 1-(3-chloro-4-fluorophenyl)piperazine (B8803412) has produced highly potent inhibitors of diphenolase activity, suggesting that the halogenated phenyl structure is crucial for activity. unife.it

The mode of inhibition for cinnamic acid derivatives can vary from competitive to non-competitive or mixed-type. rsc.orgmdpi.com A study of 18 different cinnamic acid derivatives found that a 4-hydroxy-3-methoxy-2-nitrocinnamic acid derivative acts as a reversible and competitive inhibitor of tyrosinase, with an IC₅₀ value of 68.6 ± 4.2 µM. nih.gov Competitive inhibitors typically bind to the active site of the free enzyme, preventing the substrate from binding. acs.org This is often achieved by mimicking the substrate and interacting with the dicopper center of the tyrosinase active site.

For other cinnamic acid derivatives, such as (E)-2-acetyl-5-methoxyphenyl-3-(4-hydroxyphenyl)acrylate, a non-competitive inhibition mechanism has been identified. rsc.org In contrast, cinnamic acid itself is reported to be a mixed-type inhibitor. mdpi.com The specific inhibition type for this compound would require dedicated kinetic analysis, but based on related structures, a competitive or mixed-type mechanism is plausible.

Table 1: Tyrosinase Inhibitory Activity of Selected Cinnamic Acid Derivatives

| Compound | Substituent(s) | Inhibition Type | IC₅₀ (µM) | Source(s) |

| Compound 9 | 4-hydroxy, 3-methoxy, 2-nitro | Competitive | 68.6 | nih.gov |

| Compound 19p | 3-nitro (cinnamoyl), 3-chloro-4-fluorophenyl (piperazine) | Not specified | 0.16 | unife.it |

| Compound 19t | 2-chloro, 3-methoxy (cinnamoyl), 3-chloro-4-fluorophenyl (piperazine) | Not specified | 0.12 | unife.it |

| Compound c27 | 3,4-dihydroxy (cinnamic acid-eugenol ester) | Mixed-type | 3.07 | nih.gov |

| Kojic Acid | (Reference Inhibitor) | Competitive | 14.15 - 32.2 | nih.govrsc.org |

The structural basis for inhibition is elucidated through molecular docking simulations and spectroscopic methods. Docking studies show that potent cinnamic acid-based inhibitors fit into the catalytic active site of tyrosinase. nih.gov For example, a potent cinnamic acid-eugenol ester hybrid, compound c27 , was shown to bind near key residues such as HIS263 and HIS259, which coordinate the copper ions. nih.gov Fluorescence quenching experiments confirmed that this compound binds to tyrosinase in a static manner, indicating the formation of a stable ground-state complex. nih.gov Furthermore, circular dichroism (CD) spectra revealed that the binding of the inhibitor induced conformational changes in the enzyme, altering its secondary structure. nih.gov

Molecular docking of other cinnamoyl derivatives has shown that the inhibitor molecule orients itself within the active site pocket, stabilized by interactions with hydrophobic residues and the copper ions. unife.itrsc.org It is hypothesized that this compound would similarly bind, with its carboxyl group potentially interacting with the copper ions or nearby polar residues, while the difluorophenyl ring engages in hydrophobic interactions within the active site.

Cinnamic acid serves as a valuable scaffold for developing new, potent tyrosinase inhibitors. rsc.org Several strategies are employed to enhance its activity and utility as a research tool. One primary strategy is the modification of the phenyl ring with various substituents. The addition of hydroxyl, methoxy, and halogen groups can significantly alter potency and the inhibition mechanism. nih.govekb.eg

Another successful strategy is the creation of hybrid molecules, where cinnamic acid is esterified or linked via an amide bond to another chemical moiety. This approach has yielded highly potent inhibitors, such as cinnamic acid-eugenol esters and cinnamoyl-piperazine amides. nih.govunife.it These modifications can improve lipophilicity and introduce new interaction points with the enzyme, leading to enhanced inhibitory activity compared to the parent cinnamic acid. ekb.egrsc.org The use of this compound in a patent for compositions that potentiate immune activity underscores its role as a building block in the synthesis of bioactive molecules. google.com

Antioxidant Activity Investigations (Mechanistic Focus)

While cinnamic acid derivatives are often explored for antioxidant properties, the specific role of this compound is dictated by its unique substitution pattern.

The antioxidant activity of phenolic compounds, including many cinnamic acid derivatives, typically stems from their ability to donate a hydrogen atom from a hydroxyl group to neutralize free radicals, a mechanism known as hydrogen atom transfer (HAT). nih.gov However, studies on structure-activity relationships have shown that the presence and number of hydroxyl groups on the phenyl ring are critical for this activity. nih.gov

Investigations using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical have demonstrated that cinnamic acid derivatives lacking hydroxyl groups exhibit little to no radical scavenging activity. ingentaconnect.com One comprehensive study of 18 derivatives concluded that having only one hydroxyl group was insufficient to confer significant activity, suggesting the number of hydroxyls is the more important factor. nih.gov Another study found that for a series of cinnamoyl amides, the tyrosinase inhibitory effect was independent of any antiradical activity measured by the DPPH assay. acs.org

Given that this compound lacks hydroxyl groups on its phenyl ring, it is not expected to be a potent free radical scavenger via the conventional HAT mechanism. Its potential antioxidant effects would likely have to proceed through different, less direct pathways, though these have not been the focus of detailed investigation.

Table 2: Antioxidant vs. Tyrosinase Inhibitory Activity of Cinnamic Acid Derivatives

| Compound Class | Key Finding | Source(s) |

| Cinnamic Acid Derivatives | Tyrosinase inhibitory activity and DPPH radical scavenging activity are not directly correlated. | ingentaconnect.com |

| Cinnamoyl Piperazine/Piperidine Amides | Inhibition of tyrosinase is independent of redox activity (DPPH radical scavenging). | acs.org |

| 18 Cinnamic Acid Derivatives | The number of hydroxyl groups is more important than other substituents for radical scavenging activity. | nih.gov |

Role of Structural Features in Antioxidative Capacity

Research on polyhydroxylated trans-restricted 2-arylcinnamic acid analogues has shown them to possess higher antioxidant activities than some natural antioxidants, suggesting a synergistic effect that enhances their capacity. nih.gov The chemical properties of this compound, including its antioxidative potential, are often investigated using methods like SAR (Structure-Activity Relationship) analysis and DFT (Density Functional Theory) quantum chemical computations to understand its mechanisms of action. nih.gov

The antioxidant activity of various cinnamic acid derivatives has been evaluated using a range of assays, as detailed in the table below.

| Assay Type | Principle | Reference |

| DPPH• Radical Scavenging | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH• radical, causing a color change. | mdpi.com |

| HO• Radical Scavenging | Assesses the capacity of a compound to neutralize the highly reactive hydroxyl radical. | mdpi.com |

| Ferric Ion Reducing Antioxidant Power (FRAP) | Determines the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺), resulting in a colored product. | mdpi.com |

| Cupric Reducing Antioxidant Capacity (CUPRAC) | Measures the reduction of Cu²⁺ to Cu⁺ by the antioxidant. | mdpi.com |

| Inhibition of Linoleic Acid Oxidation | Evaluates the ability of a compound to prevent the oxidation of linoleic acid, a polyunsaturated fatty acid. | mdpi.com |

Antimicrobial Activity Mechanisms

Cinnamic acid derivatives are recognized for their broad-spectrum antimicrobial properties, encompassing antibacterial and antifungal activities. eurekaselect.comnih.gov The mechanisms of action are often multifaceted and depend on the specific derivative and the target microorganism.

The antibacterial activity of cinnamic acid and its analogues has been attributed to several mechanisms. A key mode of action is the disruption of bacterial cell membranes, leading to increased permeability and leakage of intracellular components. nih.gov The lipophilic nature of the phenylpropanoid skeleton facilitates its passage across cellular membranes. researchgate.net

While specific research on the bacterial growth inhibition pathways of this compound is limited, studies on related compounds provide a framework for its potential mechanisms. The substituents on the phenyl ring play a crucial role in determining the antibacterial efficacy. researchgate.net For instance, a study investigating various cinnamic acid-related compounds found a good correlation between their absolute hardness (a quantum chemical parameter) and the minimum inhibitory concentration (MIC) against Bacillus subtilis and Escherichia coli. jst.go.jp This suggests that the electronic properties of the molecule are critical for its antibacterial action. The introduction of electron-withdrawing groups, such as the fluorine atoms in this compound, would significantly alter these properties.

The antifungal activity of cinnamic acid derivatives is also well-documented, with several proposed mechanisms of action. nih.gov One of the primary targets is the fungal cell wall and membrane. mdpi.com Some cinnamic acid amides have been developed as antifungal agents that specifically target cell wall biosynthesis. nih.gov Furthermore, studies have shown that certain cinnamic acid derivatives can directly interact with ergosterol (B1671047), a vital component of the fungal plasma membrane, leading to membrane disruption. mdpi.comacs.org

Another significant antifungal mechanism involves the inhibition of unique fungal enzymes. Research has identified benzoate (B1203000) 4-hydroxylase (CYP53), an enzyme crucial for the detoxification of aromatic compounds in fungi, as a target for cinnamic acid and its derivatives. researchgate.net Inhibition of this enzyme disrupts fungal metabolism and growth. researchgate.net For example, 2-nitro and 4-cyano substitutions on the phenyl ring have been shown to optimally inhibit fungal growth, highlighting the importance of electron-withdrawing groups in enhancing antifungal activity. nih.gov

Recent research on novel cinnamic oxime esters has revealed that they can disrupt the function of the nucleus and mitochondria, leading to the accumulation of reactive oxygen species and cell membrane damage in fungi. acs.org The primary biochemical mechanism for these compounds is suggested to be the inhibition of ergosterol biosynthesis. acs.org Although these studies did not specifically include this compound, they provide plausible pathways through which it might exert antifungal effects. The presence of fluorine atoms could enhance its ability to interact with fungal-specific enzymes or disrupt membrane integrity.

Anticancer Activity Research (Mechanistic Focus, e.g., Histone Deacetylase (HDAC) Inhibition Pathways)

Cinnamic acid and its derivatives have demonstrated anticancer properties against a variety of cancer cell lines. nih.gov One of the emerging mechanisms underlying this activity is the inhibition of Histone Deacetylases (HDACs). nih.govnih.gov HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their dysregulation is often associated with cancer. nih.govbroadinstitute.org

A study screening naturally occurring cinnamic acid derivatives for HDAC inhibitory effects found that these compounds are potential candidates. nih.gov Specifically, dihydroxy cinnamic acid (caffeic acid) was shown to inhibit HDAC2 activity and induce apoptosis in colon and cervical cancer cells. nih.gov The proposed mechanism involves the carboxylic acid group of the cinnamic acid derivative chelating the zinc ion within the active site of the HDAC enzyme, which is a characteristic feature of many HDAC inhibitors. mdpi.com

While there is no direct evidence of this compound acting as an HDAC inhibitor, its structural similarity to other active cinnamic acids makes this a plausible mechanism. Cinnamic hydroxamates, which are derivatives of cinnamic acid, have been investigated as potent HDAC inhibitors. broadinstitute.orgaacrjournals.org The introduction of fluorine atoms could influence the binding affinity of the molecule to the HDAC active site.

Another potential anticancer mechanism for this compound is the inhibition of protein tyrosine phosphatases (PTPs). researchgate.net Dysfunction of PTPs is linked to various diseases, including cancer. researchgate.net this compound has been listed among compounds that are potential inhibitors of PTPs, such as TC-PTP. researchgate.net

The table below summarizes the anticancer mechanisms associated with cinnamic acid derivatives.

| Mechanism | Description | Key Findings | Reference |

| HDAC Inhibition | Inhibition of histone deacetylase enzymes, leading to hyperacetylation of histones and altered gene expression, often inducing apoptosis in cancer cells. | Dihydroxy cinnamic acid (caffeic acid) inhibits HDAC2 activity. The carboxylic acid group is proposed to chelate the zinc ion in the HDAC active site. | nih.govmdpi.com |

| PTP Inhibition | Inhibition of protein tyrosine phosphatases, which are involved in cellular signaling pathways that can be dysregulated in cancer. | This compound is listed as a potential inhibitor of PTPs. | researchgate.net |

| Apoptosis Induction | Triggering programmed cell death in cancerous cells through various pathways. | Cinnamaldehyde, a related compound, induces apoptosis to destroy cancerous cells. | nih.gov |

Phytotoxic Activity and Allelopathy Research

Allelopathy refers to the biochemical interactions between plants, where one plant releases chemical compounds that affect the growth and development of another. Cinnamic acid and its derivatives are well-known allelochemicals. nih.gov

Parasitic weeds like Cuscuta campestris (dodder) pose a significant threat to agriculture. Identifying natural compounds that can inhibit their growth is a key area of research. A structure-activity relationship study of hydrocinnamic acid analogues (which lack the double bond of cinnamic acid) was conducted to identify the key structural features necessary for its allelopathic action against the seedling growth of Cuscuta campestris. mdpi.com Hydrocinnamic acid itself was identified as a potent inhibitor of Cuscuta seedling growth. mdpi.com

The study on hydrocinnamic acid analogues revealed that the bioactivity against Cuscuta campestris was influenced by the position and type of functional groups on the aromatic ring. mdpi.com This suggests that the specific substitution pattern of this compound would likely confer a distinct level of phytotoxicity. The mechanisms underlying the phytotoxicity of cinnamic acid derivatives include causing changes in the permeability of the cell membrane and reducing H⁺-ATPase activity. mdpi.com

While this study focused on hydrocinnamic acid, the findings provide a strong foundation for the potential allelopathic activity of this compound against Cuscuta campestris. The presence of the trans double bond and the fluorine substituents would differentiate its activity from the studied hydrocinnamic acid analogues. General studies on parasitic weeds have also noted the allelopathic potential of extracts from Cuscuta campestris itself on other plants. agrojournal.org

Allelochemical Roles in Plant-Plant Interactions

While direct and extensive research on the specific allelochemical roles of this compound in plant-plant interactions is not widely documented in existing scientific literature, the broader family of cinnamic acid and its derivatives is well-known for its significant allelopathic activities. Allelopathy refers to the biochemical interactions between plants, where one plant produces and releases chemical compounds that affect the germination, growth, survival, and reproduction of neighboring plants. Cinnamic acid itself is a naturally occurring compound found in various plants and is recognized as a model allelochemical. researchgate.net The introduction of halogen atoms, such as fluorine, into the structure of cinnamic acid can modulate its biological activity, a principle that is actively explored in the development of new herbicides. researchgate.net

The study of cinnamic acid derivatives reveals that both the type and the position of substituents on the aromatic ring are critical in determining the extent and nature of their allelopathic effects. For instance, electron-withdrawing groups are generally considered to enhance the biological activity of these compounds. researchgate.net This suggests that the fluorine atoms in this compound, being highly electronegative, could potentially confer significant allelopathic potential.

Research on various substituted cinnamic acids has demonstrated a range of inhibitory effects on plant growth. Studies on lettuce (Lactuca sativa) have shown that trans-cinnamic acid and its related phenolic derivatives can inhibit both seedling growth and seed germination at specific concentrations. nih.gov For example, trans-cinnamic acid and coumaric acids have been observed to inhibit lettuce seedling growth at concentrations above 10⁻⁴ M. nih.gov The geometric configuration of the molecule is also crucial, with cis-cinnamic acid often exhibiting substantially stronger inhibitory activity than its trans-isomer. scirp.orgnih.gov

The mode of action of cinnamic acid derivatives as allelochemicals can involve various physiological and biochemical disruptions in the target plant. These can include alterations in cell membrane permeability and the inhibition of key enzymes like H⁺-ATPase. nih.gov Studies on halogenated derivatives, while often focused on other biological activities, have shown that the position of the halogen substituent significantly impacts the compound's efficacy. nih.gov For instance, in studies on Phaseolus vulgaris, 3-bromo-cinnamic acid was found to inhibit the development of root hairs. researchgate.net

Given the established structure-activity relationships within the cinnamic acid family, it is plausible that this compound exerts allelopathic effects. The presence of two fluorine atoms on the benzene (B151609) ring would likely modify its interaction with biological targets in other plants. However, without direct experimental evidence, its specific role and the extent of its activity in plant-plant interactions remain a subject for future investigation.

Detailed Research Findings on Related Cinnamic Acid Derivatives

To provide context for the potential allelochemical activity of this compound, the following table summarizes the observed effects of various cinnamic acid derivatives on different plant species as reported in scientific literature.

| Compound | Target Plant | Observed Effects | Concentration | Reference |

| trans-Cinnamic acid | Lettuce (Lactuca sativa) | Inhibition of seedling growth | > 10⁻⁴ M | nih.gov |

| trans-Cinnamic acid | Lettuce (Lactuca sativa) | Inhibition of seed germination | > 10⁻³ M | nih.gov |

| cis-Cinnamic acid | Lettuce (Lactuca sativa) | 100% inhibition of cell division in protoplasts | 100 µM | scirp.org |

| cis-Cinnamic acid | Lettuce (Lactuca sativa) | 50% inhibition of cell wall formation in protoplasts | 1 - 3 µM | scirp.org |

| o-Coumaric acid | Lettuce (Lactuca sativa) | Inhibition of seedling growth | > 10⁻⁴ M | nih.gov |

| m-Coumaric acid | Lettuce (Lactuca sativa) | Inhibition of seedling growth | > 10⁻⁴ M | nih.gov |

| p-Coumaric acid | Lettuce (Lactuca sativa) | Inhibition of seedling growth | > 10⁻⁴ M | nih.gov |

| Caffeic acid | Lettuce (Lactuca sativa) | Promotion of hypocotyl elongation | < 10⁻³ M | nih.gov |

| Ferulic acid | Lettuce (Lactuca sativa) | Promotion of hypocotyl elongation | < 10⁻³ M | nih.gov |

| 3-Bromo-cinnamic acid | Bean (Phaseolus vulgaris) | Inhibition of root hair development | Not specified | researchgate.net |

| Hydrocinnamic acid | Field dodder (Cuscuta campestris) | Strong inhibition of seedling growth | 1 mM | nih.govmdpi.com |

Applications in Materials Science and Interdisciplinary Research

Molecular Design for Advanced Materials